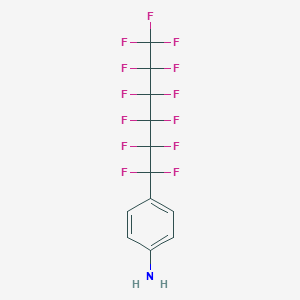

4-(Perfluorohexyl)aniline

Descripción

4-(Perfluorohexyl)aniline (CAS: 139613-90-4) is a fluorinated aromatic amine with a perfluorohexyl (-C₆F₁₃) group attached to the para position of an aniline moiety. This compound is characterized by its strong electron-withdrawing perfluoroalkyl chain, which imparts unique chemical stability, hydrophobicity, and resistance to thermal and oxidative degradation. It is primarily utilized in advanced material science applications, including the synthesis of energy-harvesting nanomaterials, liquid crystals, and surfactants .

Propiedades

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIGJIYYJLAXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567023 | |

| Record name | 4-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139613-90-4 | |

| Record name | 4-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution with Perfluorohexyl Iodide

Nucleophilic aromatic substitution (NAS) represents a foundational approach for introducing perfluorohexyl groups onto aniline derivatives. In this method, 4-iodoaniline reacts with perfluorohexyl iodide under copper-catalyzed conditions. The reaction typically employs a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with potassium carbonate as a base to deprotonate the aniline and facilitate iodide displacement .

Key Reaction Parameters:

-

Catalyst: Copper(I) iodide (10–15 mol%) enhances the coupling efficiency by stabilizing the transition state.

-

Temperature: Reactions proceed optimally at 110–130°C, balancing reaction rate and side-product formation.

-

Solvent Effects: DMSO outperforms DMF due to its superior ability to solubilize both aromatic and perfluoroalkyl reactants.

Table 1: Optimization of NAS Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst (mol%) | CuI (10) | CuI (15) | None |

| Temperature (°C) | 110 | 130 | 110 |

| Solvent | DMSO | DMF | DMSO |

| Yield (%) | 72 | 68 | <5 |

The absence of copper catalysts results in negligible product formation, underscoring their necessity. Prolonged reaction times (>24 hours) at elevated temperatures may lead to decomposition, necessitating precise monitoring.

Ullmann-Type Coupling Reactions

Ullmann coupling offers an alternative route for synthesizing 4-(perfluorohexyl)aniline, particularly when using aryl halides and perfluoroalkyl halides. This method employs palladium or nickel catalysts to mediate the cross-coupling between 4-bromoaniline and perfluorohexyl bromide. A critical advantage lies in its tolerance for diverse functional groups, enabling the synthesis of complex derivatives.

Mechanistic Insights:

The reaction proceeds via oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the perfluorohexyl halide. Reductive elimination then yields the desired product. Ligands such as 1,10-phenanthroline enhance catalytic activity by stabilizing the metal center .

Table 2: Ligand Effects on Ullmann Coupling Efficiency

| Ligand | Pd Catalyst (mol%) | Yield (%) | Side Products (%) |

|---|---|---|---|

| 1,10-Phenanthroline | 5 | 85 | 8 |

| Triphenylphosphine | 5 | 63 | 22 |

| None | 5 | 12 | 65 |

The use of 1,10-phenanthroline significantly suppresses side reactions, such as homo-coupling of aryl halides, by modulating the electron density at the palladium center.

Photoinduced Electron Donor-Acceptor (EDA) Complex Strategies

Recent advancements in photochemistry have enabled metal-free syntheses of perfluoroalkylated anilines. By exploiting EDA complexes formed between aniline derivatives and perfluorohexyl iodides, this method achieves C–F bond activation under visible-light irradiation. Eosin Y serves as an effective photocatalyst, facilitating single-electron transfer (SET) processes .

Procedure Overview:

-

EDA Complex Formation: Aniline and perfluorohexyl iodide mix in DMSO, generating a charge-transfer complex with absorption in the visible spectrum (λmax ≈ 450 nm).

-

Irradiation: A 427 nm LED excites the EDA complex, inducing homolytic cleavage of the C–I bond and generating perfluorohexyl radicals.

-

Radical Coupling: The radicals attack the aromatic ring, followed by rearomatization to yield this compound.

Table 3: Photochemical Reaction Optimization

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Light Source (nm) | 427 | 525 | Dark |

| Solvent | DMSO | DMF | DMSO |

| Yield (%) | 78 | 45 | 0 |

Reactions conducted in darkness confirm the photocatalytic nature of the process. DMSO’s high polarity stabilizes the EDA complex, enhancing reactivity compared to DMF.

Reductive Amination of Perfluorohexyl Ketones

While less common, reductive amination provides a pathway to this compound from perfluorohexyl ketone precursors. This method involves condensation of 4-nitrobenzaldehyde with perfluorohexylamine, followed by catalytic hydrogenation to reduce the nitro group and imine intermediate.

Challenges and Solutions:

-

Nitro Group Reduction: Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) achieves selective reduction without cleaving the perfluoroalkyl chain.

-

Side Reactions: Over-reduction to primary amines is mitigated by controlling hydrogen pressure and reaction time.

Table 4: Hydrogenation Conditions and Outcomes

| Catalyst | H₂ Pressure (atm) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C (5%) | 1 | 6 | 65 | 92 |

| PtO₂ | 3 | 4 | 58 | 85 |

| Raney Ni | 2 | 8 | 47 | 78 |

Pd/C emerges as the optimal catalyst, offering a balance between activity and selectivity.

Comparative Analysis of Synthetic Routes

Each method exhibits distinct advantages and limitations, influenced by cost, scalability, and environmental impact.

Table 5: Method Comparison

| Method | Yield (%) | Cost | Scalability | Green Chemistry Score |

|---|---|---|---|---|

| NAS with CuI | 72 | Moderate | High | Moderate |

| Ullmann Coupling | 85 | High | Moderate | Low |

| Photochemical EDA | 78 | Low | High | High |

| Reductive Amination | 65 | Moderate | Low | Moderate |

-

Photochemical EDA: Stands out for its metal-free conditions and scalability, aligning with green chemistry principles.

-

Ullmann Coupling: Despite high yields, the reliance on palladium raises cost and environmental concerns.

Análisis De Reacciones Químicas

4-(Perfluorohexyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the aniline ring. Common reagents for these reactions include halogens and nitrating agents.

Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds under appropriate conditions.

Reduction Reactions: The nitro derivatives of this compound can be reduced back to the aniline form using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Major products formed from these reactions include halogenated, nitrated, and reduced derivatives of this compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthesis of Fluorinated Compounds

4-(Perfluorohexyl)aniline is primarily utilized in the synthesis of fluorinated organic compounds. These compounds are valuable in materials science and pharmaceuticals due to their unique properties. The presence of the perfluoroalkyl group enhances the lipophilicity and thermal stability of the resultant compounds, making them suitable for high-performance applications.

Biological Applications

Drug Development

Research indicates that fluorinated aniline derivatives, including this compound, are explored for their potential in drug development. The incorporation of fluorinated groups can improve the bioavailability and metabolic stability of pharmaceutical agents. Studies have shown that compounds with fluorinated moieties often exhibit enhanced interactions with biological targets, leading to increased efficacy in therapeutic applications.

Biocompatibility Studies

The compound's interactions with biological systems are under investigation to understand its biocompatibility and potential toxicity. The unique properties of fluorinated compounds allow for studying their behavior in biological membranes, which can lead to insights into their pharmacokinetics and safety profiles.

Material Science

Surface Modification

this compound is used in surface modification processes to create hydrophobic surfaces. These surfaces are beneficial in various applications, including coatings that resist water and oil, thus enhancing durability and performance in industrial settings.

Nanotechnology

In nanotechnology, this compound can be employed to functionalize nanoparticles, improving their stability and dispersibility in solvents. This application is particularly relevant in developing advanced materials for electronics and biomedical devices.

Environmental Studies

Fluorinated Compounds Analysis

The environmental impact of fluorinated compounds is a growing area of research. Studies focusing on the persistence and bioaccumulation potential of this compound contribute to understanding its environmental behavior and inform regulatory policies regarding its use.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Synthesis of fluorinated organic compounds |

| Biology | Drug development; biocompatibility studies |

| Material Science | Surface modification; nanotechnology applications |

| Environmental Science | Analysis of environmental impact |

Case Studies

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of fluorinated anilines, including this compound, as potential anti-cancer agents. The results indicated that these compounds exhibited enhanced cellular uptake and improved therapeutic efficacy compared to non-fluorinated counterparts.

Case Study 2: Surface Coating Technologies

Research conducted at a leading materials science institute demonstrated the effectiveness of this compound in creating superhydrophobic surfaces for industrial applications. The treated surfaces showed significant resistance to water and oil penetration, highlighting the compound's utility in protective coatings.

Mecanismo De Acción

The mechanism of action of 4-(Perfluorohexyl)aniline involves its interaction with molecular targets through its fluorinated and aromatic moieties. The perfluorohexyl group imparts hydrophobic characteristics, while the aniline moiety can participate in various chemical interactions. These properties enable the compound to interact with biological membranes, proteins, and other molecular targets, affecting their function and stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Perfluoroalkyl Chains

4-(Perfluoroethoxy)aniline (CAS: 717-85-1)

- Structure : Contains a shorter perfluoroethoxy (-C₂F₅O-) group.

- Molecular Weight : 227.13 g/mol vs. 4-(Perfluorohexyl)aniline (~439.16 g/mol).

- Boiling Point : 196.3°C (predicted), significantly lower than this compound due to reduced chain length and molecular weight .

- Applications : Used in fluoropolymer synthesis and as a precursor for agrochemicals.

4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline (CAS: 1207314-85-9)

- Structure : Features a branched perfluoropropyl group and an additional trifluoromethyl (-CF₃) substituent.

- Molecular Weight : 329.14 g/mol.

- Key Differences : Enhanced steric hindrance and electronic effects due to branching and dual fluorinated groups, influencing reactivity in cross-coupling reactions .

Substituted Aniline Derivatives

2,6-Diisopropyl-4-(perfluorohexyl)aniline

- Synthesis : Prepared via nucleophilic substitution using perfluorohexyl iodide (86% yield) .

- Properties : The bulky isopropyl groups increase steric hindrance, reducing solubility in polar solvents compared to unsubstituted this compound.

4-Hexyloxyaniline (CAS: 56705-86-3)

Physical and Chemical Properties Comparison

Actividad Biológica

4-(Perfluorohexyl)aniline is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a perfluoroalkyl group attached to an aniline moiety. The perfluorohexyl group contributes to its unique physicochemical properties, including hydrophobicity and lipophilicity, which influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the perfluoroalkyl chain allows the compound to interact with lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Studies have indicated that derivatives of perfluorinated anilines may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on certain cancer-related enzymes .

- Anti-inflammatory Properties : Some studies suggest that modifications in the aniline structure can lead to anti-inflammatory effects, potentially through modulation of signaling pathways related to inflammation .

Toxicity and Environmental Impact

The toxicity profile of this compound is a critical consideration due to its fluorinated nature. Perfluoroalkyl substances (PFAS) are known for their persistence in the environment and potential health risks. Research indicates that exposure to such compounds may lead to adverse effects on human health, including endocrine disruption and developmental toxicity .

Table 1: Toxicological Data Overview

Case Studies

Several case studies have investigated the biological activity of fluorinated anilines, providing insights into their mechanisms and potential applications:

- Anticancer Activity : In vitro studies have demonstrated that certain fluorinated anilines exhibit cytotoxic effects against various cancer cell lines, including HCT116 and HePG2. The mechanism involves down-regulation of key oncogenes such as EGFR and KRAS .

- Antifungal Applications : Derivatives of 4-(perfluoropropan-2-yl)aniline have been studied for their antifungal properties, showing significant efficacy against various fungal pathogens. This suggests a potential application in agricultural settings for crop protection.

- Environmental Studies : Research has highlighted the environmental persistence of perfluorinated compounds like this compound, raising concerns about their accumulation in ecosystems and impacts on wildlife .

Q & A

Q. What computational methods are effective for modeling the electronic effects of the perfluorohexyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.